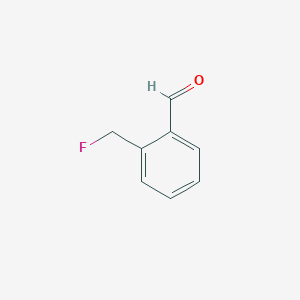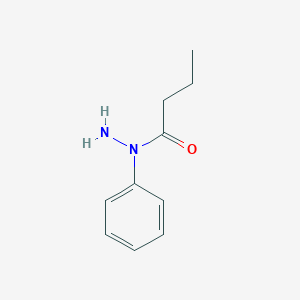
N-phenylbutanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenylbutanehydrazide is an organic compound with the molecular formula C10H14N2O It is a hydrazide derivative, characterized by the presence of a phenyl group attached to the nitrogen atom and a butane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-phenylbutanehydrazide can be synthesized through the reaction of phenylhydrazine with butanoic acid or its derivatives. One common method involves the condensation of phenylhydrazine with butanoic acid chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
N-phenylbutanehydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-phenylbutanoic acid, while reduction can produce N-phenylbutylamine .
Aplicaciones Científicas De Investigación
N-phenylbutanehydrazide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-phenylbutanehydrazide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the generation of reactive oxygen species (ROS) and the disruption of microbial cell membranes. In cancer cells, it may inhibit specific enzymes or signaling pathways, leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
- N-phenylacetohydrazide
- N-phenylpropanehydrazide
- N-phenylbenzohydrazide
Uniqueness
N-phenylbutanehydrazide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced antimicrobial or antitumor properties, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C10H14N2O |
|---|---|
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
N-phenylbutanehydrazide |
InChI |
InChI=1S/C10H14N2O/c1-2-6-10(13)12(11)9-7-4-3-5-8-9/h3-5,7-8H,2,6,11H2,1H3 |
Clave InChI |
QWOSOZMDGKDUJJ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)N(C1=CC=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


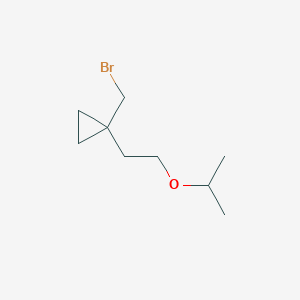
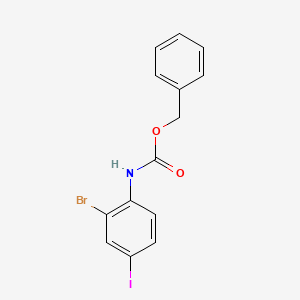
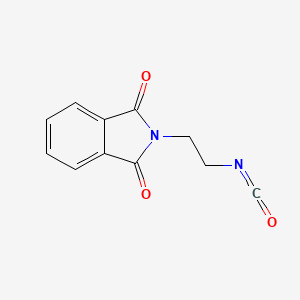
![8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride, Mixture of diastereomers](/img/structure/B13494958.png)

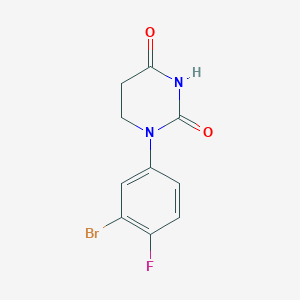
![{5-Oxa-2-azaspiro[3.4]octan-7-yl}methanol](/img/structure/B13494972.png)
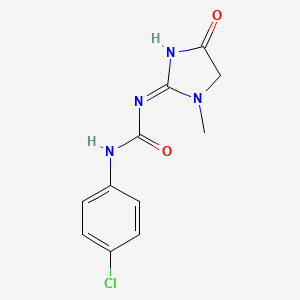

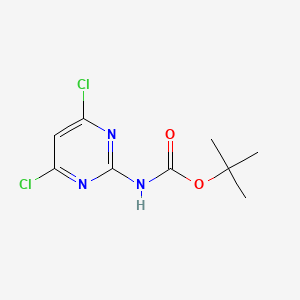

![3-[4-(Trifluoromethoxy)phenyl]pyrrolidine hydrochloride](/img/structure/B13495011.png)
![Tert-butyl 6,8-dioxo-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13495019.png)
